molecular formula C8H13NS B2824308 2-Methyl-2-(thien-3-yl)propylamine CAS No. 339055-52-6

2-Methyl-2-(thien-3-yl)propylamine

Cat. No.: B2824308
CAS No.: 339055-52-6
M. Wt: 155.26
InChI Key: LRJHOKBSEMKQKZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(thien-3-yl)propylamine is a branched primary amine featuring a thiophene ring substituted at the 3-position. Its molecular structure combines a propylamine backbone (with a methyl branch at the 2-position) and a thien-3-yl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHOKBSEMKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thien-3-yl)propylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method includes the use of indium (III) trifluoromethanesulfonate as a catalyst in a nucleophilic aromatic substitution reaction. The reaction is carried out in a Schlenk tube under nitrogen atmosphere, with solvents such as 1,4-dioxane and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thien-3-yl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(thien-3-yl)propylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thien-3-yl)propylamine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Substituent Group Molecular Formula Key Structural Features
2-Methyl-2-(thien-3-yl)propylamine Thien-3-yl Likely C9H15NS Branched propylamine with aromatic thiophene
2-Methyl-2-(1-piperidinyl)propylamine Piperidinyl C9H20N2 Cyclic amine substituent (piperidine)
2-Methyl-2-(4-boronophenyl)propylamine Boronophenyl C10H15BNO2 Boron-containing aromatic group
Fenpropimorph metabolites (e.g., BF 421-3) Hydroxymethyl morpholinyl Variable Hydrophilic substituents (hydroxyl, morpholine)
  • Thien-3-yl vs. In contrast, the piperidinyl group introduces a saturated heterocycle, which may improve solubility and basicity .
  • Thien-3-yl vs. Boronophenyl (): The borono group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. The thienyl group lacks this reactivity but may offer metabolic stability in pharmaceutical contexts .

Physicochemical Properties

  • Solubility : Thiophene’s moderate hydrophobicity suggests lower aqueous solubility compared to hydroxyl-containing analogs (e.g., Fenpropimorph metabolites in ). Piperidinyl derivatives may exhibit higher solubility due to amine protonation .
  • Stability: Thiophene rings are generally stable under physiological conditions, whereas boronophenyl groups may hydrolyze in acidic environments .

Biological Activity

2-Methyl-2-(thien-3-yl)propylamine (C8H13NS) is a compound that has garnered attention for its potential biological activity, particularly in the context of its interaction with various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in cellular systems, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C8H13NS
  • Molecular Weight: 155.26 g/mol

Structural Characteristics:
The compound features a thienyl group, which is a five-membered aromatic ring containing sulfur. This structural feature may influence its biological interactions and mechanisms.

Cellular Effects

Research indicates that compounds similar to this compound can impact cell function through:

  • Alteration of Gene Expression: Changes in gene expression profiles can lead to modified cellular responses.
  • Influence on Cell Proliferation and Apoptosis: By affecting protease activity, these compounds might regulate apoptosis and cell cycle progression.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In laboratory settings, related compounds have shown significant effects on cell viability and proliferation. For instance, studies have demonstrated that certain thienyl derivatives can inhibit cancer cell growth by inducing apoptosis through caspase activation.
  • Animal Models:
    • Animal studies have indicated that thienyl-containing compounds can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
  • Comparative Analysis:
    • A comparative analysis with other amines suggests that this compound may possess unique properties due to its thienyl group, which could enhance its interaction with biological targets compared to simpler amines.

Summary of Findings

Study TypeFindings
In VitroInduction of apoptosis in cancer cells; modulation of gene expression
Animal StudiesNeuroprotective effects observed; potential modulation of neurotransmitter activity
Comparative StudiesEnhanced interaction with biological targets compared to non-thienyl amines

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